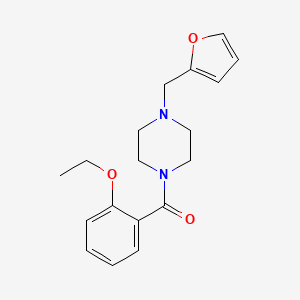
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-4-isoxazolecarboxamide
Overview
Description
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-4-isoxazolecarboxamide, also known as MIPT, is a synthetic compound that belongs to the family of isoxazolecarboxamides. MIPT has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-4-isoxazolecarboxamide acts as a selective agonist for the 5-HT2A receptor, which activates a signaling pathway that leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This activation of the 5-HT2A receptor is thought to be responsible for the psychedelic effects of this compound, which include altered perception, thought, and mood.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its psychedelic effects, this compound has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in certain regions of the brain. This compound has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-4-isoxazolecarboxamide in lab experiments is its selectivity for the 5-HT2A receptor, which allows for more precise manipulation of this receptor compared to other compounds that may also interact with other serotonin receptors. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity and yield.
One limitation of using this compound in lab experiments is its potential for psychedelic effects, which may interfere with the interpretation of results. Additionally, the effects of this compound on other neurotransmitter systems and physiological processes may complicate the interpretation of results.
Future Directions
There are several future directions for research on 5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-4-isoxazolecarboxamide. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems and physiological processes. Finally, the development of more selective and potent compounds that target the 5-HT2A receptor may lead to new insights into the role of this receptor in physiological and neurological processes.
Scientific Research Applications
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective agonist for the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is involved in a range of physiological and neurological processes, including mood regulation, perception, and cognition.
properties
IUPAC Name |
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-8-16-15(21-9)17-14(19)12-10(2)20-18-13(12)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXQWSFLBXPZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830616 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4431692.png)






![N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide](/img/structure/B4431748.png)
![2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4431753.png)

![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4431778.png)
![4,5-dimethyl-N-[2-(methylthio)phenyl]-3-thiophenecarboxamide](/img/structure/B4431779.png)

